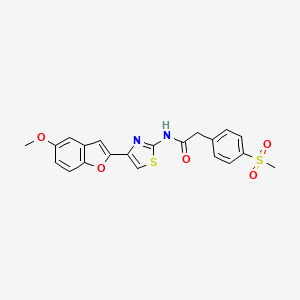
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylsulfonyl phenyl group. Its molecular formula is C20H16N2O3S, with a molecular weight of 364.4 g/mol. The unique combination of these functional groups is believed to contribute to its diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant antibacterial properties. In studies involving derivatives of thiazol-2-yl compounds, several demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A series of thiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds with specific substitutions (e.g., 4-tert-butyl and 4-isopropyl) showed enhanced activity against various bacterial strains, including E. coli and MRSA .
| Compound | Antibacterial Activity | Target Strains |
|---|---|---|
| 7g | High (85.76% - 97.76% inhibition) | MRSA, E. coli, K. pneumoniae, P. aeruginosa |
| 6f | Moderate | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's mechanism involves targeting key pathways associated with cell proliferation and apoptosis.
- Mechanism of Action : It primarily interacts with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), influencing pathways related to cell growth and differentiation .
- Case Study : In vitro assays demonstrated that certain derivatives led to significant inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The use of MTT assays showed a dose-dependent response with notable apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis via ERK pathway |
| C6 | 15 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation.
- Selectivity Studies : Compounds derived from this class have shown high selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, selectivity index values for some derivatives ranged from 31 to 132 .
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 7g | 0.10 | 132 |
| 7h | 0.13 | 31 |
Eigenschaften
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-15-5-8-18-14(10-15)11-19(28-18)17-12-29-21(22-17)23-20(24)9-13-3-6-16(7-4-13)30(2,25)26/h3-8,10-12H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRENZYNRQNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














